1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime
Overview
Description
1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime: is a complex organic compound with the molecular formula C15H10N2O2 It is a derivative of indene, a bicyclic hydrocarbon, and features both hydrazone and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime typically involves the reaction of 1H-indene-1,2,3-trione with phenylhydrazine and hydroxylamine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C for ethanol)
Catalysts: Acidic or basic catalysts to facilitate the reaction
The reaction proceeds through the formation of an intermediate hydrazone, which subsequently reacts with hydroxylamine to form the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenylhydrazone group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime involves its interaction with molecular targets through its functional groups. The oxime and hydrazone groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and affect cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-indene-1,2,3-trione: The parent compound without the phenylhydrazone and oxime groups.
2-(phenylhydrazono)-1H-indene-1,3(2H)-dione: A similar compound with a different substitution pattern.
1H-indene-1,2,3-trione 2-(phenylhydrazone): Lacks the oxime group.
Uniqueness
1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime is unique due to the presence of both hydrazone and oxime functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2Z,3Z)-3-hydroxyimino-2-(phenylhydrazinylidene)inden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15-12-9-5-4-8-11(12)13(18-20)14(15)17-16-10-6-2-1-3-7-10/h1-9,16,20H/b17-14-,18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJRWFUNAAWRQK-KSZVWNROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C(=NO)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/C(=N\O)/C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.